molecular formula C20H24F2N6OS B2567036 N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 941942-28-5

N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2567036
M. Wt: 434.51
InChI Key: QKVZUNNMRUEAGB-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C20H24F2N6OS and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Research on the synthesis of nitrogen-containing heterocycles, such as pyrazole, triazole, pyridinone, and pyrimidinone derivatives, highlights the significance of these compounds in developing novel pharmaceuticals and materials. The efficient synthesis of these heterocycles involves various strategies, including condensation reactions, highlighting the importance of such compounds in medicinal chemistry and material science (Behalo & Aly, 2011).

Anticancer Activity

The design, synthesis, and biological evaluation of compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have shown significant antiproliferative activity against various cancer cell lines. These studies provide insights into the potential of structurally related compounds in cancer research, particularly in developing new therapeutic agents (Huang et al., 2020).

Imaging Agents for Tumor Detection

The development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) indicates the role of pyrazolo[3,4-d]pyrimidine derivatives in diagnostic imaging. These compounds' biodistribution experiments suggest their potential for non-invasive cancer diagnosis, highlighting a critical area of research application for similar compounds (Xu et al., 2012).

Anti-inflammatory Properties

Research on pyrazolo[1,5-a]pyrimidines has also demonstrated potential in developing nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity. This suggests that derivatives of pyrazolo[3,4-d]pyrimidine could offer new pathways in creating safer NSAIDs, an important consideration given the side effects associated with many current NSAIDs (Auzzi et al., 1983).

properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N6OS/c1-4-30-20-26-17(24-10-12(2)3)13-11-25-28(18(13)27-20)9-8-23-19(29)16-14(21)6-5-7-15(16)22/h5-7,11-12H,4,8-10H2,1-3H3,(H,23,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVZUNNMRUEAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=CC=C3F)F)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide

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